Sodium phenoxide

Overview

Description

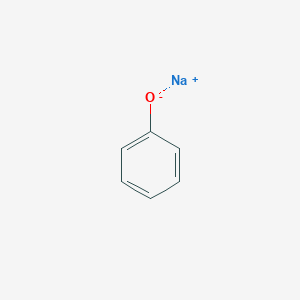

Sodium phenoxide (C₆H₅ONa) is the sodium salt of phenol, formed via the reaction of phenol with sodium hydroxide (NaOH) or metallic sodium. This compound is highly hygroscopic and exhibits strong alkalinity due to the resonance-stabilized phenoxide ion, which delocalizes the negative charge across the aromatic ring . Industrially, this compound is pivotal in the Kolbe-Schmitt reaction, where it reacts with CO₂ under high temperature and pressure to yield salicylic acid—a precursor to aspirin . Its thermal stability has been confirmed by thermogravimetric analysis (TGA), showing identical decomposition patterns between commercial and synthesized samples .

Mechanism of Action

Sodium phenoxide exerts its effects primarily through its basicity and nucleophilicity. It can deprotonate acids and participate in nucleophilic substitution reactions. The phenoxide ion is stabilized by resonance, which delocalizes the negative charge over the aromatic ring, making it a strong nucleophile .

Comparison with Similar Compounds

Sodium phenoxide belongs to the broader class of metal phenolates, which share the general formula ArOM (Ar = aryl group; M = metal). Below is a comparative analysis of this compound with structurally and functionally analogous compounds:

Potassium Phenoxide (C₆H₅OK)

- Structural Similarity: Potassium phenoxide replaces sodium with potassium, altering ionic radius (K⁺: 1.38 Å vs. Na⁺: 0.95 Å), which impacts lattice energy and melting points.

- Physical Properties: Melting point: 103–104°C (vs. This compound: 59–60°C) . Higher thermal stability due to stronger ionic interactions.

- Reactivity: Less hygroscopic than this compound, reducing hydrolysis risks in moisture-sensitive reactions. Used similarly in carboxylation reactions but requires harsher conditions (e.g., higher temperatures) .

Sodium Tolyloxides (C₇H₇ONa)

- Structural Variation : Methyl-substituted aryl groups (ortho-, meta-, para-tolyl) modify steric and electronic effects.

- Physical Properties :

- Melting points:

- Sodium o-tolyloxide: <0°C

- Sodium p-tolyloxide: 123–125°C . Lower solubility in polar solvents compared to this compound due to increased hydrophobicity.

- Reactivity :

Piperidinium-Based Phenolates (e.g., [BMPi][Phe])

- Functional Analogy: Ionic liquids like 1-butyl-1-methylpiperidine phenolate serve as non-aqueous bases in organic synthesis.

- Physical Properties: Liquid at room temperature (vs. solid this compound). Lower thermal stability but superior solubility in organic solvents (e.g., toluene) .

- Applications: Used in naphthenic acid removal from oils, avoiding water-sensitive limitations of this compound .

Key Research Findings and Data Tables

Table 1: Comparative Physical Properties of Metal Phenolates

Table 2: Side Product Formation in this compound Carboxylation (GC-MS Data)

| Mole Ratio (Phenol/Sodium Phenoxide) | Salicylic Acid (%) | Bis-Phenols (%) |

|---|---|---|

| 0:1 | 48.76 | 43.51 |

| 1:1 | 99.13 | 0.00 |

| 4:1 | 97.70 | 0.00 |

Key Observations :

- Excess phenol suppresses bis-phenol formation by saturating reactive sites on this compound .

- Potassium phenolates generate fewer side products but require energy-intensive conditions .

Biological Activity

Sodium phenoxide (NaOPh) is an important compound in organic chemistry, often utilized in various synthetic processes and as a reagent in biological studies. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and polymer science. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound is the sodium salt of phenol, characterized by the presence of a phenoxy group. It crystallizes as a polymeric chain structure, which can influence its reactivity and interaction with biological systems . The compound is known for its role as a nucleophile in various chemical reactions, including nucleophilic substitution and polymerization processes .

Anticancer Properties

Recent studies have begun to explore the anticancer potential of this compound. For instance, research indicates that this compound derivatives exhibit significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that structurally modified sodium phenoxides could inhibit cancer cell proliferation effectively .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induction of apoptosis |

| Modified this compound | 10 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

This compound has also shown antimicrobial properties. It acts as an effective agent against various bacterial strains, with studies indicating that it disrupts microbial cell membranes leading to cell death. The minimum inhibitory concentration (MIC) against certain pathogens has been reported to be as low as 16.5 mg/mL .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 16.5 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Attack : As a strong nucleophile, this compound can react with electrophiles, facilitating various biochemical transformations.

- Disruption of Membrane Integrity : Its ability to interact with lipid bilayers may lead to increased permeability and eventual cell lysis in microorganisms.

- Induction of Apoptosis : In cancer cells, this compound derivatives can activate pathways leading to programmed cell death.

Case Studies

- Anticancer Study : A study published in Nature explored the anticancer effects of this compound derivatives on breast cancer cells. The results showed significant inhibition of cell growth and induction of apoptosis at specific concentrations .

- Antimicrobial Research : Another investigation focused on the antimicrobial properties of this compound against foodborne pathogens. The study concluded that this compound could be a viable alternative to conventional preservatives due to its effectiveness at low concentrations .

- Polymerization Initiator : this compound has been utilized in anionic polymerization processes, demonstrating its role as an initiator for synthesizing biodegradable polymers such as poly(3-hydroxybutyrate). This application highlights its importance in sustainable materials science .

Scientific Research Applications

Organic Synthesis

Precursor to Aryl Ethers and Metal Phenolates

- Sodium phenoxide is widely utilized as a precursor for the synthesis of aryl ethers. It reacts with alkyl halides in a nucleophilic substitution reaction to form aryl ethers, which are important in various chemical industries .

- Additionally, it is involved in the preparation of metal phenolates, which are used in coordination chemistry and catalysis.

Williamson Ether Synthesis

- The Williamson ether synthesis is a prominent reaction involving this compound. In this process, this compound reacts with alkyl halides to yield phenyl ethers:

This method is favored for its efficiency and ability to produce a wide range of aryl ethers .

Pharmaceutical Applications

Intermediate in Drug Synthesis

- This compound serves as an intermediate in the synthesis of various pharmaceuticals. It is used in the manufacture of medications due to its ability to form complex organic structures through reactions such as alkylation and acylation .

- For instance, it plays a role in synthesizing analgesics and antiseptics, contributing to the development of effective medicinal compounds.

Antiseptic Properties

- Beyond its role as a synthetic intermediate, this compound exhibits antiseptic properties. It can be employed in formulations aimed at disinfecting surfaces and treating minor wounds due to its ability to disrupt microbial cell membranes .

Environmental Chemistry

Catalytic Hydrolysis of Lignin

- Research has shown that this compound can effectively catalyze the hydrolytic cleavage of lignin linkages, which is significant for biomass conversion processes. This application highlights its potential role in producing biofuels from renewable resources .

Detection Methods

- This compound has been utilized in high-throughput methods for quantifying ammonium content in plant tissues, such as Arabidopsis thaliana. This application is critical for understanding nutrient uptake and metabolism in plants .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing sodium phenoxide and confirming its purity in laboratory settings?

this compound is typically synthesized by reacting phenol with sodium hydroxide (NaOH) in a controlled molar ratio. Excess phenol (~20%) is often used to ensure complete reaction with sodium hydride (NaH) in dimethyl sulfoxide (Me₂SO) as a solvent . Purity confirmation involves acidimetric titration, where the phenoxide ion is titrated against a standardized acid to determine its concentration . For crystalline products, purity can also be assessed via melting point analysis (e.g., this compound melts at 59–60°C) .

Q. Which spectroscopic or crystallographic techniques are used to characterize this compound’s structure?

X-ray diffraction (XRD) reveals that this compound forms polymeric chains in solvent-free conditions, with sodium atoms coordinated to oxygen ligands. Solvents like tetrahydrofuran (THF) disrupt this structure, forming discrete clusters (e.g., Na₆O₆ cores) . Fourier-transform infrared spectroscopy (FTIR) identifies key vibrational modes, such as the C-O⁻ stretching band near 1250 cm⁻¹, to confirm the phenoxide ion’s electronic structure .

Q. How do solvent systems influence this compound’s reactivity in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, Me₂SO) enhance this compound’s nucleophilicity by stabilizing the phenoxide ion through solvation. For example, in DMF-Me₂SO (9:1 v/v), this compound exhibits consistent second-order kinetics in elimination reactions . Solvents with coordinating oxygen atoms (e.g., THF) alter sodium’s coordination environment, which can reduce ion pairing and increase reaction rates .

Advanced Research Questions

Q. What mechanistic insights have computational studies provided for this compound’s role in the Kolbe-Schmitt reaction?

Molecular dynamics (MD) simulations reveal that the Kolbe-Schmitt carboxylation mechanism involves a two-step process: (1) electrophilic attack of CO₂ on the phenoxide oxygen, forming a carboxylate intermediate, and (2) proton migration to stabilize the salicylate product. Transition-state analysis shows that solvent polarity and counterion effects (e.g., Na⁺ coordination) critically influence activation energy .

Q. How can researchers resolve contradictions in kinetic data from elimination reactions involving this compound?

Discrepancies in rate constants (e.g., varying k₂ values with base concentration) often arise from ion pairing or incomplete dissociation. For example, sodium 2,6-di-tert-butylphenoxide shows slight decreases in k₂ at higher concentrations due to ion-pair stabilization . To mitigate this, reactions are conducted in the presence of crown ethers (e.g., 18-crown-6) to sequester Na⁺ ions, ensuring free phenoxide availability .

Q. What experimental design considerations are critical for studying this compound-mediated elimination reactions?

Key factors include:

- Base excess : A 10-fold excess of this compound ensures pseudo-first-order kinetics .

- Solvent selection : Mixed solvents (e.g., DMF-Me₂SO) balance solvation and reactivity .

- Analytical methods : Potentiometric titration of halide ions provides real-time kinetic data .

- Additives : NaClO₄ (0.85 M) suppresses ion pairing in this compound reactions .

Q. How do computational methods like density functional theory (DFT) enhance understanding of this compound’s reactivity?

DFT calculations quantify charge distribution in transition states, revealing how substituents (e.g., tert-butyl groups) modulate phenoxide’s nucleophilicity. For instance, bulky substituents increase steric hindrance but enhance electron donation, leading to trade-offs in reaction rates .

Q. How does this compound’s acid-base behavior impact its applications in organic synthesis?

this compound’s basicity is influenced by homoassociation (self-association of phenol and phenoxide ions), which complicates pKa measurements. In aqueous systems, acidification regenerates phenol, while in non-polar solvents, phenoxide acts as a strong base for deprotonation reactions .

Q. What role does this compound play in polymerization reactions, and how is this studied?

this compound initiates anionic polymerization of epoxides via nucleophilic attack on the monomer. The polymerization mechanism is probed using gel permeation chromatography (GPC) to assess molecular weight distributions and kinetic studies to determine rate dependencies on phenoxide concentration .

Properties

IUPAC Name |

sodium;phenoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESLWCLHZZISNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-95-2 (Parent) | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4027072 | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium phenolate, solid appears as a white to reddish colored solid in the form of crystalline rods. Used as an antiseptic and in organic synthesis., Colorless solid; [Merck Index] White deliquescent solid; [Hawley] White to reddish deliquescent solid; [HSDB] Powder; [MSDSonline] | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water, Soluble in alcohol, Soluble in acetone | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Sodium phenolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, deliquescent crystals, Hygroscopic crystals | |

CAS No. |

139-02-6, 75199-12-1 | |

| Record name | SODIUM PHENOLATE, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1518 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenolate sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-hydroxy-, polymer with formaldehyde and 4,4'-sulfonylbis[phenol], sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NC0T56V35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

384 °C | |

| Record name | SODIUM PHENOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5623 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.